2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 4-methylbenzyl group (N-[(4-methylphenyl)methyl]). Its structural uniqueness lies in the combination of electron-donating methoxy and methyl groups, which influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-16-3-5-17(6-4-16)14-25-22(28)15-30-23-21-13-20(26-27(21)12-11-24-23)18-7-9-19(29-2)10-8-18/h3-13H,14-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNBCNGTVGVYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide represents a novel class of pyrazolo[1,5-a]pyrazine derivatives. This compound is characterized by its complex molecular structure, which includes a pyrazolo core, sulfanyl group, and acetamide moiety. The biological activity of this compound has garnered interest due to its potential therapeutic applications, particularly in oncology.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 422.93 g/mol. The structural features include:
- Pyrazolo[1,5-a]pyrazin core : A bicyclic structure that contributes to the compound's biological activity.
- Sulfanyl group : Enhances reactivity and potential interactions with biological targets.
- Acetamide moiety : Serves as a linking group that may influence binding affinity to target proteins.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, effectively blocking substrate access. This mechanism is crucial in regulating pathways involved in cell proliferation and survival.
- Receptor Modulation : The compound interacts with cellular receptors, altering their signaling pathways. This modulation can lead to significant changes in cellular functions, particularly in cancer cells.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells by activating apoptotic pathways. This is achieved through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Cytotoxicity Assays
In vitro studies using cancer cell lines have demonstrated significant cytotoxic effects. The MTT assay showed that the compound exhibits stronger cytotoxic activity compared to standard chemotherapeutic agents like cisplatin in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
Mechanistic Insights
Research indicates that the compound induces apoptosis via the activation of caspases (caspase 3, 8, and 9), which are critical mediators in the apoptotic process. Additionally, it has been observed to suppress NF-κB expression while promoting p53 and Bax expression, further enhancing its pro-apoptotic effects .
Comparative Analysis with Other Compounds
A comparative analysis was performed with other known protein kinase inhibitors and anticancer agents. The following table summarizes key characteristics:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imatinib Mesylate | Pyridine-pyrimidine derivative | Protein kinase inhibitor |
| Sorafenib | Multi-kinase inhibitor | Anticancer activity |
| Pazopanib | Aniline derivative | Angiogenesis inhibitor |
| Target Compound | Pyrazolo[1,5-a]pyrazine derivative | Potential protein kinase inhibitor |
This comparison highlights that while the target compound shares structural similarities with established drugs, its unique features may provide distinct advantages in terms of selectivity and efficacy .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
Structural Insights :
- Electron-Donating vs.
- N-Substituent Effects: The 4-methylbenzyl group in the target compound may offer superior lipophilicity and metabolic stability compared to smaller groups (e.g., 3-cyanophenyl in G420-0189) or polar substituents (e.g., 3-methoxyphenyl in G420-0502) .
Yield and Physical Properties :
Physicochemical Properties
- Solubility : The 4-methoxy and 4-methyl groups in the target compound likely improve aqueous solubility compared to halogenated analogues (e.g., 4-chlorophenyl in ).
- Stability : Sulfanyl linkages (C–S bonds) are generally stable under physiological conditions, but may undergo oxidation in vivo, unlike ether or methylene groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
